N-(4-chlorobenzyl)-2-(2-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide

Description

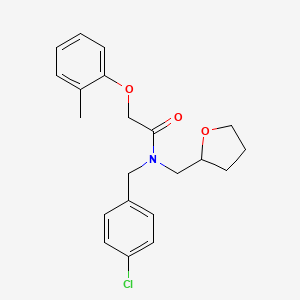

N-(4-Chlorobenzyl)-2-(2-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide is a synthetic acetamide derivative characterized by a 4-chlorobenzyl group, a 2-methylphenoxy moiety, and a tetrahydrofuran-2-ylmethyl substituent on the acetamide nitrogen. The compound’s design incorporates substituents known to influence solubility, bioavailability, and target binding, such as the electron-withdrawing 4-chlorobenzyl group and the lipophilic tetrahydrofuran ring.

Properties

Molecular Formula |

C21H24ClNO3 |

|---|---|

Molecular Weight |

373.9 g/mol |

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-(2-methylphenoxy)-N-(oxolan-2-ylmethyl)acetamide |

InChI |

InChI=1S/C21H24ClNO3/c1-16-5-2-3-7-20(16)26-15-21(24)23(14-19-6-4-12-25-19)13-17-8-10-18(22)11-9-17/h2-3,5,7-11,19H,4,6,12-15H2,1H3 |

InChI Key |

KHIQGIXEWLEYBJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N(CC2CCCO2)CC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Biological Activity

N-(4-chlorobenzyl)-2-(2-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide is a synthetic organic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a complex molecular structure characterized by:

- Chlorinated benzyl group

- Phenoxy group

- Tetrahydrofuran ring

These structural components contribute to its reactivity and biological activity, making it a candidate for various therapeutic applications. The molecular formula is with a molecular weight of approximately 373.87 g/mol .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study involving various chloroacetamides demonstrated that compounds with halogenated phenyl rings were particularly effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The effectiveness against Gram-negative bacteria was comparatively lower .

Key Findings:

- Effective against Staphylococcus aureus and MRSA.

- Moderately effective against Candida albicans.

- Less effective against Gram-negative bacteria like Escherichia coli.

The mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells. The proposed mechanisms include modulation of enzyme activity and receptor interactions that are critical for cancer cell survival .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell growth and division, leading to reduced cancer cell proliferation.

- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways associated with apoptosis.

- Membrane Disruption : Its lipophilic nature allows it to penetrate cell membranes, potentially disrupting cellular integrity.

Case Studies and Research Findings

A selection of studies highlights the compound's biological activity:

Comparison with Similar Compounds

Key Observations :

- Nitrogen Substituents : The tetrahydrofuran-2-ylmethyl group in the target compound contrasts with the tetrahydrothiophen sulfone in , which increases polarity and metabolic stability due to the sulfone group.

Physicochemical Properties

Limited data are available for the target compound, but analogs provide insights:

Comparison with Thiadiazole Derivatives: Compounds like N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) exhibit higher melting points (138–140°C) due to rigid thiadiazole cores, contrasting with the target compound’s likely lower melting point from flexible tetrahydrofuran.

Anticonvulsant Activity

Anticancer Activity

- Phenoxy Acetamides: Compounds with morpholine/piperidine groups (e.g., 38–40 in ) inhibit cancer cell lines (HCT-1, MCF-7) via quinazoline-sulfonyl interactions. The target compound’s 2-methylphenoxy group may provide comparable hydrophobic interactions.

Antimicrobial Activity

- Thiazolidinones: Derivatives like 4a–e exhibit antibacterial/fungal activity, linked to the 4-chloro-3-methylphenoxy group. The target compound’s 2-methylphenoxy moiety may similarly disrupt microbial membranes.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N-(4-chlorobenzyl)-2-(2-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide?

- Methodological Answer : Multi-step synthesis is typically employed. For example, a related acetamide derivative was synthesized via condensation reactions using acetic anhydride under reflux conditions, followed by purification via crystallization . For analogous structures, nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amidation) are common. Reaction optimization may involve adjusting catalysts (e.g., palladium-based) or solvents (e.g., DMF, THF) to improve yields .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR (e.g., DMSO-d as solvent) confirm substitution patterns and stereochemistry. For example, aromatic protons in chlorobenzyl groups resonate at δ ~7.4 ppm, while tetrahydrofuran protons appear as multiplet signals .

- Mass Spectrometry : High-resolution MS (e.g., ESI-MS) validates molecular weight and fragmentation patterns. A related compound showed [M+H] at m/z 249.94 .

- IR Spectroscopy : Stretching frequencies for amide C=O (~1650 cm) and aromatic C-Cl (~700 cm) confirm functional groups .

Q. What safety protocols are essential when handling halogenated acetamides?

- Methodological Answer :

- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation/contact.

- Follow hazard codes like H303/H313/H333 (harmful if swallowed, in contact with skin, or inhaled) .

- Emergency measures include rinsing eyes with water (P305+P351+P338) and avoiding dust formation .

Advanced Research Questions

Q. How can low yields in multi-step acetamide syntheses be addressed?

- Methodological Answer :

- Optimize Reaction Conditions : For example, increasing reaction time or temperature for slow steps (e.g., amidation at 60°C for 2 hours improved yields in analogous syntheses ).

- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)) or ligands (e.g., XPhos) enhance coupling efficiency .

- Purification Strategies : Use column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization from ethanol .

Q. How do crystallographic studies resolve structural ambiguities in acetamide derivatives?

- Methodological Answer :

- X-ray diffraction reveals bond angles (e.g., nitro group torsion angles ~16.7° in chlorophenyl acetamides ) and intermolecular interactions (e.g., C–H⋯O hydrogen bonds stabilizing crystal packing ).

- Compare experimental data with computational models (e.g., DFT-optimized geometries) to validate stereoelectronic effects .

Q. What experimental design considerations are critical for evaluating anticancer activity?

- Methodological Answer :

- Cell Line Selection : Use diverse cancer lines (e.g., HCT-116, MCF-7) to assess specificity. A study on phenoxy acetamides reported IC values ranging from 5–50 µM across cell lines .

- Assay Design : MTT assays require controls (e.g., untreated cells, DMSO vehicle) and triplicate measurements to ensure reproducibility .

- Mechanistic Follow-Up : Combine with apoptosis assays (e.g., Annexin V staining) or Western blotting for pathway analysis (e.g., caspase-3 activation) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar acetamides?

- Methodological Answer :

- Validate Purity : HPLC or H NMR purity checks (>95%) rule out impurities affecting activity .

- Standardize Assays : Differences in cell culture conditions (e.g., serum concentration, passage number) may explain variability. Replicate experiments under identical protocols .

- SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups like Cl vs. OCH) on activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.